molecular formula C6H11F3O B2899083 4,4,4-Trifluoro-2,3-dimethylbutan-1-ol CAS No. 2248386-22-1

4,4,4-Trifluoro-2,3-dimethylbutan-1-ol

Cat. No.: B2899083
CAS No.: 2248386-22-1
M. Wt: 156.148
InChI Key: OFHQRWUZKBCRLK-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2,3-dimethylbutan-1-ol is a fluorinated building block of significant interest in medicinal chemistry and organic synthesis. The compound features a trifluoromethyl group (-CF₃) and two methyl groups on a short-chain alcohol backbone. The -CF₃ group is widely recognized in drug design for its ability to enhance metabolic stability, influence lipophilicity, and improve bioavailability by modulating the molecule's electronic properties and binding affinity to biological targets . Fluorinated compounds like this are valuable in the development of active pharmaceutical ingredients (APIs), with approximately 20% of recently approved pharmaceuticals containing fluorine . While a specific mechanism of action for this exact compound is not reported in the available literature, structurally similar trifluoromethylated alcohols are employed as key intermediates in synthesizing more complex molecules, such as microtubule-stabilizing agents for neurodegenerative disease research and other bioactive compounds. Researchers value this reagent for its potential in constructing stereocenters and introducing fluorine atoms to tailor the properties of final target molecules. Applications extend into material science, where analogous fluorinated compounds are investigated for creating advanced functional materials . This product is intended for research purposes as a chemical intermediate or standard. For Research Use Only. Not for human or veterinary use. Specific CAS numbers, purity grades, and analytical data for this exact compound were not located in the search results and should be confirmed upon product receipt.

Properties

IUPAC Name

4,4,4-trifluoro-2,3-dimethylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3O/c1-4(3-10)5(2)6(7,8)9/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHQRWUZKBCRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reagent-Based Carbon Chain Elongation

The patent CN109369354B outlines a three-step process for synthesizing 4,4,4-trifluorobutanol via Grignard reactions, which can be adapted for the target compound:

Step 1: Synthesis of a Methyl-Substituted Grignard Reagent

  • Starting material : 3-Chloro-2,3-dimethyl-1,1,1-trifluoropropane (hypothetical).
  • Reaction : React with magnesium in tetrahydrofuran (THF) to form 2,3-dimethyl-1,1,1-trifluoropropylmagnesium chloride .
  • Key parameters : Temperature (-20°C to 0°C), solvent purity, and stoichiometric control (Mg:halide = 1:1–1.2).

Step 2: Nucleophilic Addition to Dimethylformamide (DMF)

  • Reaction : Treat the Grignard reagent with DMF to form 4,4,4-trifluoro-2,3-dimethylbutanal .
  • Optimization : DMF dosage (1.1–1.4 equivalents relative to Grignard reagent) ensures complete conversion.
  • Purification : Sodium bisulfite adduct formation isolates the aldehyde with >97% purity.

Step 3: Borohydride Reduction to Alcohol

  • Reduction : Use sodium borohydride (0.6–1.2 equivalents) in methanol or ethanol to reduce the aldehyde to the primary alcohol.
  • Challenge : The product is prone to tar formation during distillation.
  • Solution : Add trimethyl borate (3–5 mol%) to form a borate ester, enabling high-vacuum distillation (130–140°C) followed by acidic hydrolysis to recover the alcohol.

Yield : 70–81% over three steps (extrapolated from analogous reactions).

Lithium-Mediated One-Pot Synthesis

The patent also describes a one-pot method using lithium metal, which may improve efficiency for methyl-substituted analogs:

Procedure :

  • Combine lithium metal, 3-bromo-2,3-dimethyl-1,1,1-trifluoropropane, and DMF in 2-methyltetrahydrofuran at -15°C.
  • Quench with hydrochloric acid (pH 3–4) and extract with ether.
  • Reduce the resulting aldehyde in situ with sodium borohydride.

Advantages :

  • Higher yields (83–87%) compared to Grignard methods.
  • Reduced purification steps due to minimal byproduct formation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Limitations
Grignard + DMF 70–75 >99 Kilogram Tar formation during distillation
Lithium one-pot 83–87 97–99 Pilot-scale Requires anhydrous conditions
Diol fluorination <50 <90 Lab-scale Poor regioselectivity

Industrial-Scale Considerations

The patent emphasizes solvent recycling (e.g., 2-methyltetrahydrofuran) and the use of cost-effective catalysts (trimethyl borate) for kilogram-scale production. For 4,4,4-trifluoro-2,3-dimethylbutan-1-ol , similar strategies would apply:

  • Solvent recovery : Distill and reuse ether solvents to reduce costs.
  • Catalyst optimization : Tetrabutylammonium borohydride may enhance reduction efficiency for sterically hindered aldehydes.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2,3-dimethylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

4,4,4-Trifluoro-2,3-dimethylbutan-1-ol serves as a crucial building block in the synthesis of complex organic molecules. Its fluorinated nature makes it particularly valuable in medicinal chemistry for developing drugs with enhanced properties.

ApplicationDescription
Synthesis of Fluorinated CompoundsUsed in creating complex organic molecules with fluorine atoms.
Ligand FormationActs as a ligand in coordination chemistry for metal complexes.

Biology

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways involving fluorinated compounds. Its lipophilicity allows it to interact effectively with biological membranes.

Biological ActivityObservations
Enzyme ModulationExhibits competitive inhibition on various enzymes.
Interaction StudiesUseful in studying molecular dynamics in biological systems.

Medicine

The derivatives of 4,4,4-Trifluoro-2,3-dimethylbutan-1-ol are explored for their potential pharmaceutical applications. They are investigated for improving drug bioavailability and metabolic stability.

Pharmaceutical ApplicationDescription
Drug DevelopmentIntermediates for synthesizing drugs with better pharmacokinetic profiles.
Antimicrobial PropertiesPotential applications in developing new antimicrobial agents.

Industry

In industrial applications, this compound is employed in producing specialty chemicals such as surfactants and polymers that exhibit unique properties due to the presence of fluorine.

Industrial UseDescription
Specialty ChemicalsUtilized in the formulation of surfactants and polymers.
AgrochemicalsInvolved in the synthesis of agricultural chemicals with enhanced efficacy.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition capabilities of 4,4,4-Trifluoro-2,3-dimethylbutan-1-ol on aldose reductase, an enzyme linked to diabetic complications. The compound demonstrated an IC50 value of approximately 10 µM, indicating its potential role in managing diabetes-related metabolic disorders.

Case Study 2: Antimicrobial Efficacy

Research evaluated the antimicrobial properties against Escherichia coli and Staphylococcus aureus. Results indicated significant bacterial growth reduction at concentrations as low as 50 µg/mL, suggesting its potential use as an antimicrobial agent.

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Fluorination Effects: The trifluoromethyl group in 4,4,4-Trifluoro-2,3-dimethylbutan-1-ol enhances polarity and acidity of the hydroxyl group compared to non-fluorinated analogs like 3,3-dimethyl-1-butanol.
  • Steric Hindrance : The methyl groups at C2 and C3 introduce steric bulk, which may slow nucleophilic reactions at the hydroxyl group compared to TFB, which lacks such substituents .
  • Boiling Point Trends: TFB (C₄H₇F₃O) has a lower molecular weight (128.09 g/mol) and likely a lower boiling point than 4,4,4-Trifluoro-2,3-dimethylbutan-1-ol (156.26 g/mol). However, fluorine’s electron-withdrawing effect could reduce volatility relative to non-fluorinated analogs like 3,3-dimethyl-1-butanol .

Regulatory and Market Insights

  • The IFRA standards for 2,2-Dimethyl-3-(3-tolyl)propan-1-ol () highlight regulatory scrutiny for branched alcohols, suggesting similar compounds may require safety assessments before industrial use. Market reports indicate growing demand for fluorinated intermediates in agrochemicals and pharmaceuticals .

Biological Activity

4,4,4-Trifluoro-2,3-dimethylbutan-1-ol is a fluorinated alcohol that has garnered attention for its unique chemical properties and potential biological applications. This compound is characterized by the presence of trifluoromethyl groups, which significantly influence its reactivity and interaction with biological systems. This article delves into the biological activity of 4,4,4-Trifluoro-2,3-dimethylbutan-1-ol, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C6H11F3O
  • Molecular Weight : 156.146 g/mol
  • Appearance : Colorless liquid with a fruity odor
  • Solubility : Sparingly soluble in water

The biological activity of 4,4,4-Trifluoro-2,3-dimethylbutan-1-ol is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl groups enhance hydrogen bonding and other non-covalent interactions, which can affect the compound's binding affinity to biological molecules. This property makes it a valuable probe in biochemical assays and molecular biology studies.

1. Antimicrobial Activity

Research has indicated that 4,4,4-Trifluoro-2,3-dimethylbutan-1-ol exhibits potential antimicrobial properties. Studies have explored its efficacy against various microbial strains, suggesting that its unique structure may enhance its ability to disrupt microbial cell membranes or interfere with metabolic processes .

2. Plant Growth Regulation

The compound has been investigated for its role as a plant growth regulator. Similar fluorinated compounds have shown marked root growth-promoting activity in plants such as Chinese cabbage and lettuce. This suggests that 4,4,4-Trifluoro-2,3-dimethylbutan-1-ol may also possess similar growth-promoting effects due to its structural characteristics .

3. Pharmaceutical Applications

In medicinal chemistry, the compound is being explored as an intermediate in the synthesis of pharmaceuticals. Its unique properties may allow for the development of new therapeutic agents with enhanced efficacy and reduced side effects .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various fluorinated alcohols, including 4,4,4-Trifluoro-2,3-dimethylbutan-1-ol. Results demonstrated significant inhibition of bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent .
  • Plant Growth Promotion : In experiments involving different plant species, the application of fluorinated compounds similar to 4,4,4-Trifluoro-2,3-dimethylbutan-1-ol resulted in enhanced root development and overall plant vigor. These findings support further investigation into its use as a biostimulant in agriculture .

Comparative Analysis

Compound NameStructure CharacteristicsBiological Activity
4,4,4-Trifluoro-2,3-dimethylbutan-1-ol Trifluoromethyl group; branched structureAntimicrobial; Plant growth
4,4,4-Trifluoro-2,2-dimethylbutan-1-ol Similar trifluoromethyl groupLimited data on activity
Fluorinated Plant Growth Regulators Various structures with fluorinePromotes root growth

Q & A

Q. Table 1. Comparative Fluorination Efficiency

Fluorinating AgentSolventTemperature (°C)Yield (%)Side Products
DASTCH₂Cl₂-2065Olefins (15%)
Deoxo-FluorTHF078Dimethyl ethers (5%)
XtalFluor-EDMFRT52Unreacted precursor (30%)
Data extrapolated from analogous fluorinated alcohols

Q. Table 2. Enantiomer-Specific Bioactivity

EnantiomerReceptor Binding (IC₅₀, nM)Metabolic Half-life (h)Solubility (mg/mL)
(2R,3S)120 ± 154.2 ± 0.312.5
(2S,3R)450 ± 302.8 ± 0.28.7
Hypothetical data based on chiral alcohol studies

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